(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone is a chemical compound with the molecular formula C9H10N2O It is known for its unique structure, which includes an aziridine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(pyridin-4-yl)methanone typically involves the reaction of 2-methylaziridine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a Grignard reagent . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and purity of the product. Quality control measures are implemented to monitor the production process and ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine and pyridine rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylaziridin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity and modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but contains an aminopyrimidine ring instead of an aziridine ring.
(Pyridin-4-yl)(pyrimidin-4-yl)methanone: Contains a pyrimidine ring in place of the aziridine ring.
Uniqueness
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone is unique due to the presence of the aziridine ring, which imparts distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
919198-17-7 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11(7)9(12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
GRPPSOFOZAKMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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